molecular formula C8H12N2O2 B3167502 3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid CAS No. 920479-15-8

3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid

Cat. No. B3167502
CAS RN: 920479-15-8
M. Wt: 168.19 g/mol
InChI Key: IJBWHHZZGKARCI-UHFFFAOYSA-N
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Description

“3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” consists of an imidazole ring attached to a propanoic acid group . The imidazole ring contains two nitrogen atoms and is substituted at the 4 and 5 positions with methyl groups .


Physical And Chemical Properties Analysis

“3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” is a solid at room temperature . Its molecular weight is 168.2 and its molecular formula is C8H12N2O2 .

Scientific Research Applications

Pharmaceuticals and Agrochemicals

Imidazoles are key components in many pharmaceuticals and agrochemicals . They are used in the synthesis of biologically active molecules, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . For example, the 1,2,4,5-tetrasubstituted imidazole derivatives have shown enhanced anticancer and antibacterial activities .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are also used in the development of dyes for solar cells and other optical applications . Their unique chemical structure allows them to absorb and emit light efficiently, making them ideal for use in these technologies.

Functional Materials

Imidazoles are utilized in the creation of functional materials . These materials have a wide range of applications, including in the construction, automotive, and electronics industries.

Catalysis

Imidazoles play a crucial role in catalysis . They can act as both nucleophiles and electrophiles, making them versatile catalysts in a variety of chemical reactions.

Synthesis of Other Chemical Compounds

Imidazoles are used in the synthesis of other chemical compounds . Their unique structure and reactivity make them useful in the creation of a wide range of other chemicals.

Biological Research

Imidazoles are used in biological research . They are often used in the study of DNA and RNA, as well as in the development of new drugs and therapies.

Safety and Hazards

The safety data sheet for “3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

3-(4,5-dimethylimidazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-7(2)10(5-9-6)4-3-8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBWHHZZGKARCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid
Reactant of Route 6
3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid

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